molecular formula C12H12N2O3S B14159581 Ethyl 5-(phenoxymethyl)-1,2,3-thiadiazole-4-carboxylate CAS No. 4602-45-3

Ethyl 5-(phenoxymethyl)-1,2,3-thiadiazole-4-carboxylate

Cat. No.: B14159581
CAS No.: 4602-45-3
M. Wt: 264.30 g/mol
InChI Key: JZCYMKZKWZIZNF-UHFFFAOYSA-N
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Description

Ethyl 5-(phenoxymethyl)-1,2,3-thiadiazole-4-carboxylate is a heterocyclic compound that contains a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(phenoxymethyl)-1,2,3-thiadiazole-4-carboxylate typically involves the reaction of ethyl 2-bromoacetate with phenoxymethyl thiocyanate, followed by cyclization with hydrazine hydrate. The reaction conditions often include refluxing in ethanol or another suitable solvent to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(phenoxymethyl)-1,2,3-thiadiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxymethyl group or the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents are typical for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thiadiazole derivatives.

    Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-(phenoxymethyl)-1,2,3-thiadiazole-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of Ethyl 5-(phenoxymethyl)-1,2,3-thiadiazole-4-carboxylate involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The phenoxymethyl group may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    Phenoxymethylpenicillin: An antibiotic with a similar phenoxymethyl group but different core structure.

    1,2,4-Triazoles: Compounds with similar heterocyclic rings but different substituents.

Uniqueness

Ethyl 5-(phenoxymethyl)-1,2,3-thiadiazole-4-carboxylate is unique due to its specific combination of the thiadiazole ring and phenoxymethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

4602-45-3

Molecular Formula

C12H12N2O3S

Molecular Weight

264.30 g/mol

IUPAC Name

ethyl 5-(phenoxymethyl)thiadiazole-4-carboxylate

InChI

InChI=1S/C12H12N2O3S/c1-2-16-12(15)11-10(18-14-13-11)8-17-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3

InChI Key

JZCYMKZKWZIZNF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SN=N1)COC2=CC=CC=C2

Origin of Product

United States

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